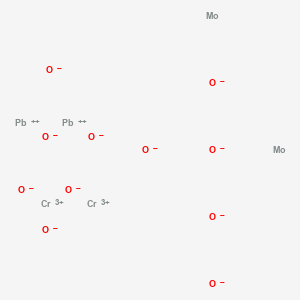

Chromium lead molybdenum oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chromium lead molybdenum oxide is a chemical compound composed of lead, molybdenum, and chromium. It is known for its vibrant color and is often used as a pigment. The compound has the chemical formula Cr₂Mo₂O₁₁Pb₂ and a molecular mass of 886.300 g/mol . This compound is a member of the transition metal oxides class, which are inorganic compounds containing an oxygen atom bonded to a transition metal .

Méthodes De Préparation

Chromium lead molybdenum oxide can be synthesized using various methods. One common approach involves the reaction of lead nitrate with potassium dichromate in the presence of molybdenum precursors. This method results in the formation of lead molybdenum chromate with a monazite-type monoclinic structure . Another method involves the hydrothermal synthesis of lead chromate-based hybrid systems, where single-crystalline nanorods and nanowires are formed . Industrial production methods typically involve complexation strategies and solution casting techniques to achieve the desired structural and functional properties .

Analyse Des Réactions Chimiques

Chromium lead molybdenum oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. In hydroxide solution, lead molybdenum chromate can dissolve slowly, forming plumbite complexes . The compound can also react with chromates under acidic conditions to form lead chromate . Common reagents used in these reactions include sodium chromate, lead salts, and chromic acid . Major products formed from these reactions include chrome red, a red or orange powder made by the reaction of lead oxide and chromic acid .

Applications De Recherche Scientifique

Chromium lead molybdenum oxide has several scientific research applications. It is used as a pigment in various industries due to its vibrant color and stability . The compound is also studied for its photochemical properties, particularly its photo-dissolution behavior under sunlight irradiation . In addition, lead molybdenum chromate is used in the fabrication of flexible devices for pressure-induced voltage generation, where it exhibits high dielectric capacitance and polarization performances . The compound’s unique properties make it valuable in fields such as chemistry, biology, medicine, and industry.

Mécanisme D'action

The mechanism of action of lead molybdenum chromate involves its interaction with various molecular targets and pathways. Lead, a component of the compound, mimics other biologically important metals such as zinc, calcium, and iron, competing as cofactors for many enzymatic reactions . This competitive inhibition can interfere with neurotransmitter release and other cellular processes . Molybdenum, another component, acts as a cofactor for enzymes such as xanthine oxidoreductase, sulfite oxidase, and aldehyde oxidase, playing a crucial role in metabolic interactions .

Comparaison Avec Des Composés Similaires

Chromium lead molybdenum oxide can be compared with other similar compounds such as lead chromate, lead molybdate, and molybdenum-lead chromate . While lead chromate is primarily used as a pigment, lead molybdenum chromate offers additional photochemical properties due to the presence of molybdenum . Lead molybdate, on the other hand, is known for its catalytic properties and is used in various industrial applications . The unique combination of lead, molybdenum, and chromium in lead molybdenum chromate provides it with distinct properties that are not found in other similar compounds.

Propriétés

Numéro CAS |

12709-98-7 |

|---|---|

Formule moléculaire |

Cr2Mo2O11Pb2-12 |

Poids moléculaire |

886 g/mol |

Nom IUPAC |

chromium(3+);lead(2+);molybdenum;oxygen(2-) |

InChI |

InChI=1S/2Cr.2Mo.11O.2Pb/q2*+3;;;11*-2;2*+2 |

Clé InChI |

UJSWIHIDDYYLJD-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cr+3].[Cr+3].[Mo].[Mo].[Pb+2].[Pb+2] |

SMILES canonique |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cr+3].[Cr+3].[Mo].[Mo].[Pb+2].[Pb+2] |

Synonymes |

LEADMOLYBDENUMCHROMATE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)